3-(4-Aminophenyl)oxolane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenyl)oxolane-3-carbonitrile is an organic compound with the molecular formula C₁₁H₁₂N₂O. It is characterized by the presence of an aminophenyl group attached to an oxolane ring, which also bears a carbonitrile group. This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)oxolane-3-carbonitrile typically involves the reaction of 4-aminobenzonitrile with an oxolane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)oxolane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with oxo groups.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Aminophenyl)oxolane-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)oxolane-3-carbonitrile involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The oxolane ring and carbonitrile group may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylamino)oxolane-3-carbonitrile: Similar structure but with a benzylamino group instead of an aminophenyl group.
3-[(4-methoxyphenyl)amino]oxolane-3-carbonitrile: Contains a methoxyphenyl group instead of an aminophenyl group.
Uniqueness
3-(4-Aminophenyl)oxolane-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an aminophenyl group and an oxolane ring with a carbonitrile group makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(4-aminophenyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-11(5-6-14-8-11)9-1-3-10(13)4-2-9/h1-4H,5-6,8,13H2 |
InChI Key |
AWSNTHPSGHMBRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C#N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.